Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy group, the nitro group, and the ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Scientific Research Applications
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and other biochemical processes.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different research applications.
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other pyridine derivatives, such as:
This compound: Similar in structure but with different functional groups.
Mthis compound: Differing by the ester group.
Ethyl 3-(benzyloxy)-1-methyl-5-amino-2-oxo-1,2-dihydropyridine-4-carboxylate: Differing by the amino group instead of the nitro group.
Properties
Molecular Formula |
C16H16N2O6 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
ethyl 1-methyl-5-nitro-2-oxo-3-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-3-23-16(20)13-12(18(21)22)9-17(2)15(19)14(13)24-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
DFMLRIQWPRXPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C=C1[N+](=O)[O-])C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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